4-Bromo-6-chlorobenzo[d]thiazole-2-thiol

Medicinal Chemistry SAR Studies Halogen Bonding

Procure 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol (CAS 1215205-90-5) for SAR studies. Its unique 4-Br/6-Cl substitution offers distinct electronic/steric profile vs mono-halogenated analogs, enabling precise halogen-dependent activity investigation. Reactive thiol-thione tautomerism facilitates regioselective functionalization. For R&D exploring quorum sensing inhibitors or novel S-alkylation methodologies.

Molecular Formula C7H3BrClNS2
Molecular Weight 280.582
CAS No. 1215205-90-5
Cat. No. B578218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chlorobenzo[d]thiazole-2-thiol
CAS1215205-90-5
Molecular FormulaC7H3BrClNS2
Molecular Weight280.582
Structural Identifiers
SMILESC1=C(C=C(C2=C1SC(=S)N2)Br)Cl
InChIInChI=1S/C7H3BrClNS2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11)
InChIKeyOEAATHCDYWJVON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chlorobenzo[d]thiazole-2-thiol (CAS 1215205-90-5): Core Chemical Identity and Sourcing Baseline


4-Bromo-6-chlorobenzo[d]thiazole-2-thiol (CAS 1215205-90-5) is a heterocyclic compound belonging to the benzothiazole-2-thiol class, characterized by a benzothiazole core with bromine and chlorine substituents at the 4- and 6-positions, respectively, and a reactive thiol (or tautomeric thione) group at the 2-position . Its molecular formula is C7H3BrClNS2, with a molecular weight of 280.59 g/mol . It is commercially available from specialty chemical suppliers with purity specifications of ≥95% or ≥98%, and is stored at 2-8°C .

4-Bromo-6-chlorobenzo[d]thiazole-2-thiol: Why Halogen Position and Tautomeric State Preclude Generic Substitution


Generic substitution with other benzothiazole-2-thiols (e.g., unsubstituted, 5-chloro, or 6-bromo analogs) is not chemically or functionally equivalent due to the unique electronic and steric profile conferred by the specific 4-bromo/6-chloro substitution pattern. The thiol-thione tautomerism of the 2-position, documented via InChIKey OEAATHCDYWJVON-UHFFFAOYSA-N , influences nucleophilicity and metal-binding capacity, while the dual halogenation alters electrophilicity and potential halogen bonding interactions relative to mono-halogenated or non-halogenated scaffolds . These structural differences are known to translate into distinct reactivity in S-functionalization chemistry and divergent biological activity profiles, as observed in structure-activity relationship (SAR) studies of benzothiazole-2-thiol derivatives [1].

4-Bromo-6-chlorobenzo[d]thiazole-2-thiol: Comparative Performance Evidence for Rational Procurement Decisions


Halogen Substitution Pattern: Distinct Electronic Profile for SAR-Oriented Synthesis

The presence of bromine at the 4-position and chlorine at the 6-position on the benzothiazole core imparts a unique electronic and steric environment not found in unsubstituted or mono-halogenated analogs. While direct head-to-head biological data for this specific compound is absent from the primary literature, class-level SAR inferences from benzothiazole-2-thiol anticancer studies demonstrate that halogen substitution on the phenyl ring significantly modulates antiproliferative activity [1]. In a study of novel benzothiazole-2-thiol derivatives, halogenated compounds displayed IC50 values in the low micromolar to nanomolar range against multiple cancer cell lines (e.g., SKRB-3 IC50 = 1.2 nM, SW620 IC50 = 4.3 nM for compound 7e), demonstrating that the presence and position of halogens are critical determinants of biological potency [2]. The specific 4-Br/6-Cl pattern of this compound offers a distinct chemical probe for exploring halogen-dependent structure-activity relationships that cannot be replicated by 5-Cl, 6-Br, or non-halogenated versions .

Medicinal Chemistry SAR Studies Halogen Bonding

S-Functionalization Reactivity: Regioselective Thiol Coupling for Diversified Library Synthesis

The 2-thiol group of benzothiazole-2-thiol scaffolds, including the 4-bromo-6-chloro analog, undergoes regioselective S-functionalization under basic conditions, enabling the construction of diverse 2-substituted sulfanyl derivatives. In a study of S-functionalized benzo[d]thiazole-2-thiol derivatives, reactions with various reagents under different basic conditions produced 2-(2,3-disubstituted propyl sulfanyl)benzo[d]thiazoles in good yields [1]. The electron-withdrawing effects of the 4-bromo and 6-chloro substituents are expected to modulate the nucleophilicity of the thiol group, potentially altering reaction rates and yields compared to the unsubstituted parent compound . While no direct kinetic comparison is available for this exact compound, the class-level evidence confirms that the thiol moiety serves as a reliable handle for generating chemical diversity, and the unique halogen pattern may influence the regioselectivity of subsequent functionalization steps [2].

Organic Synthesis Medicinal Chemistry S-Alkylation

Quorum Sensing Inhibition: Class-Level Evidence for LasB System Targeting

Benzothiazole-2-thiol derivatives have been identified as potent and selective inhibitors of the LasB quorum sensing (QS) system in Gram-negative bacteria. In a study of 15 benzo[d]thiazole/quinoline-2-thiol derivatives, compound 7 demonstrated a promising LasB QS inhibitory activity with an IC50 of 45.5 μg mL⁻¹, and did not affect bacterial growth at concentrations up to 1000 μg mL⁻¹, indicating a non-antibiotic QS inhibitory mechanism [1]. Another study reported compounds 2 and 5 with IC50 values of 212.03±2.17 and 198.11±3.48 μg mL⁻¹, respectively [2]. While the 4-bromo-6-chloro analog has not been directly evaluated in published QS assays, its structural homology to active benzothiazole-2-thiol derivatives suggests it is a candidate for exploring halogen-dependent modulation of LasB inhibition. The 4-bromo/6-chloro substitution pattern may influence binding affinity to the LasR receptor active site, which docking studies have shown to be a key determinant of activity for this scaffold [1].

Antibacterial Quorum Sensing Pseudomonas aeruginosa

Commercial Purity and Storage Stability: Supplier-Verified Specifications for Reproducible Research

The compound is commercially available with verified purity specifications of ≥95% to ≥98% from multiple specialty chemical suppliers [REFS-1, REFS-2]. Recommended storage conditions are 2-8°C . This contrasts with the more common unsubstituted benzothiazole-2-thiol, which is widely available but does not possess the halogenated substitution pattern. The 4-bromo/6-chloro derivative is not a commodity chemical and is sourced from specialized suppliers serving medicinal chemistry and drug discovery research, with ISO-certified production . The availability of a defined purity grade and storage specification is critical for ensuring reproducibility in SAR studies and synthetic applications, where trace impurities or degradation products could confound biological or reactivity data.

Chemical Sourcing Quality Control Reproducibility

4-Bromo-6-chlorobenzo[d]thiazole-2-thiol: Recommended Application Scenarios Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

The compound serves as a unique halogenated core for synthesizing libraries of S-functionalized benzothiazole-2-thiol derivatives. The 4-bromo/6-chloro substitution pattern allows systematic investigation of halogen-dependent effects on antiproliferative activity, where class-level evidence shows IC50 values as low as 1.2 nM for optimized benzothiazole-2-thiol derivatives [1]. Researchers can leverage the reactive thiol group for regioselective alkylation or acylation to generate analogs, then compare activity profiles against mono-halogenated or non-halogenated controls to establish SAR.

Quorum Sensing Inhibitor Development Targeting Pseudomonas aeruginosa LasB

As a benzothiazole-2-thiol scaffold, this compound can be functionalized to explore non-antibiotic inhibitors of the LasB quorum sensing system. Class-level data demonstrate that structurally related derivatives achieve LasB QS IC50 values of 45.5–212 μg mL⁻¹ without affecting bacterial growth at high concentrations [REFS-2, REFS-3]. The 4-bromo/6-chloro core offers a distinct electronic profile that may enhance binding interactions with the LasR receptor active site, providing a novel starting point for QS inhibitor optimization.

Chemical Biology Probe Synthesis for Halogen Bonding Studies

The dual halogenation (Br at position 4, Cl at position 6) creates a unique halogen bonding donor profile . This compound can be incorporated into probe molecules to study halogen bonding interactions in biological systems, particularly in protein-ligand complexes where halogen atoms are known to contribute to binding affinity and selectivity. The thiol handle allows facile conjugation to reporter groups or affinity tags.

Synthetic Methodology Development for S-Functionalization of Heterocyclic Thiols

The compound can be employed as a test substrate for developing new S-alkylation, S-arylation, or S-acylation methodologies. The electron-withdrawing halogen substituents may alter the nucleophilicity of the thiol group, enabling the evaluation of reaction conditions (base, solvent, temperature, catalyst) that are tolerant of halogenated aromatic systems. Class-level studies on unsubstituted benzo[d]thiazole-2-thiol demonstrate the feasibility of regioselective S-functionalization [4], and the 4-Br/6-Cl analog extends the substrate scope for method development.

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